6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine
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Overview
Description
6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of 2-aminopyridine with a suitable thioamide under oxidative conditions. The reaction is often carried out in the presence of a strong oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid, which facilitates the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase and matrix metalloproteinases, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine
- 6-Methyl-2-(methylsulfonyl)thiazolo[4,5-b]pyridine
- 2-(Methylsulfinyl)thiazolo[4,5-b]pyridine
Uniqueness
6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine is unique due to its specific methylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N2OS2 |
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Molecular Weight |
212.3 g/mol |
IUPAC Name |
6-methyl-2-methylsulfinyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8N2OS2/c1-5-3-6-7(9-4-5)10-8(12-6)13(2)11/h3-4H,1-2H3 |
InChI Key |
FVTMUIIPALDMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(S2)S(=O)C |
Origin of Product |
United States |
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